molecular formula C6H7F3O2 B2518822 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1934574-81-8

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2518822
CAS No.: 1934574-81-8
M. Wt: 168.115
InChI Key: MVNRGPSCFHXBBA-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H7F3O2. It is a cyclopropane derivative featuring a trifluoromethyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of 1-methyl-2-(trifluoromethyl)cyclopropane with diazoacetates under Rhodium catalysis can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale cyclopropanation reactions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to achieve the desired purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The carboxylic acid group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the methyl group.

    Cyclopropanecarboxylic acid: Lacks the trifluoromethyl group.

    Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: An ester derivative of the compound.

Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the cyclopropane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRGPSCFHXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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